molecular formula C5H7IN2 B14716693 1-Methylpyridazin-1-ium iodide CAS No. 15085-53-7

1-Methylpyridazin-1-ium iodide

Cat. No.: B14716693
CAS No.: 15085-53-7
M. Wt: 222.03 g/mol
InChI Key: JYQAGXJBSCYNOQ-UHFFFAOYSA-M
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Description

1-Methylpyridazin-1-ium iodide is a chemical compound with the molecular formula C5H7IN2 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylpyridazin-1-ium iodide can be synthesized through the methylation of pyridazine using methyl iodide. The reaction typically involves the use of a base such as potassium carbonate to facilitate the methylation process. The reaction is carried out in an appropriate solvent, such as acetonitrile, under reflux conditions to ensure complete conversion of the starting material to the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methylpyridazin-1-ium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the iodide ion is replaced by other nucleophiles such as chloride or bromide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium chloride or sodium bromide in an aqueous or organic solvent.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives of 1-Methylpyridazin-1-ium.

    Reduction: Formation of reduced derivatives, potentially leading to the corresponding pyridazine.

    Substitution: Formation of 1-Methylpyridazin-1-ium chloride or bromide.

Scientific Research Applications

1-Methylpyridazin-1-ium iodide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other heterocyclic compounds.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-Methylpyridazin-1-ium iodide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The compound’s effects are mediated through pathways involving its interaction with cellular components, potentially leading to changes in cellular function and signaling.

Comparison with Similar Compounds

    1,2,5-Trimethylpyrazin-1-ium iodide: Similar in structure but with different substitution patterns on the pyrazine ring.

    1-Methyl-4-phenylpyridinium iodide: Another methylated heterocyclic compound with distinct biological activities.

Uniqueness: 1-Methylpyridazin-1-ium iodide is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

15085-53-7

Molecular Formula

C5H7IN2

Molecular Weight

222.03 g/mol

IUPAC Name

1-methylpyridazin-1-ium;iodide

InChI

InChI=1S/C5H7N2.HI/c1-7-5-3-2-4-6-7;/h2-5H,1H3;1H/q+1;/p-1

InChI Key

JYQAGXJBSCYNOQ-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CC=CC=N1.[I-]

Origin of Product

United States

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